2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzothiazole core linked to a piperidine and piperazine moiety, making it a hybrid structure with potential pharmacological applications .
Preparation Methods
The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole involves a multi-step procedure. The process typically starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine and piperazine moieties. Common synthetic routes include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Introduction of Piperazine Moiety: The piperazine ring is incorporated through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of neurological disorders. It binds to the dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole core and a piperazine moiety but lacks the piperidine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound contains a piperazine ring linked to a pyrimidine core instead of a benzothiazole core.
The uniqueness of this compound lies in its hybrid structure, which combines the pharmacological properties of both benzothiazole and piperazine derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H32N4OS |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H32N4OS/c1-19(2)26-16-14-25(15-17-26)11-5-6-18-28-20-9-12-27(13-10-20)23-24-21-7-3-4-8-22(21)29-23/h3-4,7-8,19-20H,9-18H2,1-2H3 |
InChI Key |
KQIUOSYDIFKOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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